molecular formula C13H8ClFO2 B578022 2-(3-Chloro-5-fluorophenyl)benzoic acid CAS No. 1261915-22-3

2-(3-Chloro-5-fluorophenyl)benzoic acid

Cat. No. B578022
M. Wt: 250.653
InChI Key: SYXWEQNEFAOHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloro-5-fluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.66 . It is also known by its IUPAC name 3’-chloro-5’-fluoro [1,1’-biphenyl]-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Compounds containing the indole nucleus, which is similar to the benzoic acid structure in “2-(3-Chloro-5-fluorophenyl)benzoic acid”, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
    • Methods : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .
    • Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
  • Chemical Synthesis

    • Application : “5-Chloro-2, 3, 4-trifluorobenzoic acid” derivatives, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are valuable intermediates for the synthesis of compounds with pharmacokinetic properties as antibacterial agents .
    • Methods : The specific methods of synthesis are not provided in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Catalytic Protodeboronation

    • Application : Pinacol boronic esters, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are highly valuable building blocks in organic synthesis .
    • Methods : The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is carried out utilizing a radical approach . This is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
    • Results : This method allows for the transformation of alkene hydromethylation, a valuable but previously unknown transformation .
  • Production of 2-Chloro-5-Nitrobenzoic Acid

    • Application : “2-Chloro-5-nitrobenzoic acid” is produced using “o-chlorobenzoic acid” as a raw material . This compound is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”.
    • Methods : The production process involves nitration, alkali dissolution, and acid precipitation . During nitration, concentrated sulfuric acid and o-chlorobenzoic acid are added in a weight ratio of (3.5-4.5):1 .
  • Pesticide Exposure Investigation

    • Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
    • Methods : The specific methods of application are not provided in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Antiviral Activity

    • Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .
    • Methods : These compounds have shown inhibitory activity against influenza A .
    • Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
  • Acidity Study

    • Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, have been studied for their acidity .
    • Methods : The study involved investigating why 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding .
    • Results : The study found that the “distance-dependent” inductive effect has taken over the H-bonding .
  • Pesticide Exposure Investigation

    • Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .
    • Methods : The specific methods of application are not provided in the source .
    • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXWEQNEFAOHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683309
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-fluorophenyl)benzoic acid

CAS RN

1261915-22-3
Record name 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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